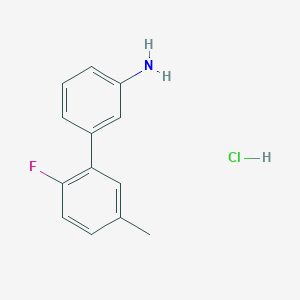

3-(2-Fluoro-5-methylphenyl)aniline, HCl

Description

Properties

IUPAC Name |

3-(2-fluoro-5-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c1-9-5-6-13(14)12(7-9)10-3-2-4-11(15)8-10;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSURCGDIFMOPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-03-4 | |

| Record name | [1,1′-Biphenyl]-3-amine, 2′-fluoro-5′-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 3-(2-Fluoro-5-methylphenyl)aniline Hydrochloride

This guide provides an in-depth technical framework for the comprehensive physicochemical characterization of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride, a novel substituted aromatic amine of interest in pharmaceutical and materials science research. As this compound is not extensively documented in publicly available literature, this document serves as a procedural guide, outlining the essential experimental protocols and the scientific rationale necessary for its thorough characterization. We will delve into the causality behind experimental choices, ensuring a self-validating system of analysis for researchers and drug development professionals.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in a wide array of applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] The introduction of substituents onto the aniline core dramatically influences the molecule's electronic properties, reactivity, and biological activity. In the case of 3-(2-Fluoro-5-methylphenyl)aniline, the presence of a fluorine atom and a methyl group is anticipated to modulate its lipophilicity, metabolic stability, and binding interactions with biological targets. The hydrochloride salt form is often employed to enhance aqueous solubility and improve handling characteristics. A precise and thorough characterization of its physical properties is paramount for ensuring its identity, purity, and suitability for further development.[1]

Predicted Physicochemical Properties

While experimental data for the title compound is scarce, we can predict certain properties based on its chemical structure and by analogy to similar compounds like 3,5-difluoroaniline.[2] The hydrochloride salt form is expected to be a crystalline solid at room temperature with a relatively high melting point compared to its free base. The presence of the polar aniline hydrochloride group suggests some degree of aqueous solubility, which will be a critical parameter to determine experimentally.

Table 1: Predicted and Essential Physical Properties for Characterization

| Property | Predicted Nature / Importance | Analytical Technique(s) |

| Molecular Formula | C₁₃H₁₂FN · HCl | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 237.70 g/mol | Mass Spectrometry (MS) |

| Appearance | Expected to be a white to off-white crystalline solid. | Visual Inspection, Microscopy |

| Melting Point | Expected to be a sharp, defined melting point, likely >150 °C, indicative of purity. | Differential Scanning Calorimetry (DSC), Melting Point Apparatus |

| Solubility | Crucial for formulation and biological studies. Expected to have moderate solubility in water and polar organic solvents. | Equilibrium Solubility Assay, High-Throughput Screening |

| pKa | Governs the ionization state at different pH values, impacting absorption and distribution. | Potentiometric Titration, UV-Vis Spectroscopy |

| LogP/LogD | Indicates lipophilicity and partitioning behavior, key for predicting membrane permeability. | Shake-Flask Method (octanol/water), HPLC-based methods |

| Hygroscopicity | The tendency to absorb moisture from the air, affecting stability and storage conditions. | Dynamic Vapor Sorption (DVS) |

| Polymorphism | The ability to exist in multiple crystalline forms, which can impact solubility and bioavailability. | X-ray Powder Diffraction (XRPD), DSC, TGA |

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

The unambiguous confirmation of the chemical structure and the assessment of purity are the foundational steps in characterizing any new chemical entity. A combination of spectroscopic and chromatographic techniques is essential for a comprehensive analysis.[1][3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive information about the molecular structure by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

¹H NMR: Will confirm the presence and connectivity of all protons, including the aromatic protons with their characteristic splitting patterns influenced by the fluorine and methyl substituents, the methyl singlet, and the broad amine proton signal.

-

¹³C NMR: Will identify all unique carbon environments within the molecule.

-

¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[4]

-

Expected Peaks: N-H stretching vibrations (as -NH₃⁺) in the range of 2800-3200 cm⁻¹, C-N stretching, and characteristic aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide structural clues through fragmentation patterns.[1]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Purity Determination

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method with UV detection is typically employed for aniline derivatives. Purity is determined by the area percentage of the main peak.

Gas Chromatography (GC): For volatile impurities or related substances, GC can be a valuable complementary technique.[5]

Experimental Protocols

The following section details the step-by-step methodologies for characterizing the key physical properties of 3-(2-Fluoro-5-methylphenyl)aniline HCl.

Workflow for Physicochemical Characterization

The overall workflow for characterizing a novel compound like 3-(2-Fluoro-5-methylphenyl)aniline HCl follows a logical progression from structural confirmation to the determination of key physical properties.

Caption: Interrelationship of analytical techniques for compound characterization.

Conclusion

The comprehensive physical and chemical characterization of novel compounds like 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride is a critical, multi-faceted process. By employing a suite of orthogonal analytical techniques as outlined in this guide, researchers can confidently establish the identity, purity, and key physicochemical properties of this new chemical entity. This foundational knowledge is indispensable for ensuring the reproducibility of scientific results and for making informed decisions in the fields of drug discovery and materials science.

References

-

PubChem. (n.d.). 3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenoxy)aniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(5-methylfuran-2-yl)aniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-[4-(2-methoxyethyl)phenoxy]aniline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. Retrieved January 24, 2026, from [Link]

- Process for the preparation of 3,5-difluoroaniline. (1997). Google Patents.

-

Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. (n.d.). Indian Journal of Chemical Technology. Retrieved January 24, 2026, from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved January 24, 2026, from [Link]

-

Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2019). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Anilinium chloride. Retrieved January 24, 2026, from [Link]

-

DESIGN AND IN-SILICO STUDIES OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES AGAINST COVID-19 MAIN PROTEASE (MPRO:6Y84). (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)aniline Hydrochloride: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride, a fluorinated biarylamine of significant interest in medicinal chemistry and materials science. This document details the molecule's fundamental physicochemical properties, outlines robust synthetic protocols for its preparation, describes key analytical techniques for its structural elucidation and purity assessment, and explores its potential applications, particularly in the realm of drug development. The methodologies presented are grounded in established chemical principles, offering researchers and scientists a practical and scientifically rigorous resource.

Compound Profile and Physicochemical Properties

3-(2-Fluoro-5-methylphenyl)aniline hydrochloride is a substituted biarylamine, a structural motif prevalent in a wide array of biologically active compounds and functional materials. The strategic incorporation of a fluorine atom and a methyl group on one of the phenyl rings significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1][2][3] The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial attribute for pharmaceutical formulations and biological assays.

The core structure consists of an aniline moiety linked at the 3-position to a 2-fluoro-5-methylphenyl group. The free base form's chemical formula is C₁₃H₁₂FN, and its hydrochloride salt is C₁₃H₁₂FN·HCl.

| Property | Value |

| Chemical Name | 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride |

| Molecular Formula | C₁₃H₁₃ClFN |

| Molecular Weight | 237.71 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and water |

Synthesis of 3-(2-Fluoro-5-methylphenyl)aniline

The synthesis of unsymmetrical biarylamines such as 3-(2-Fluoro-5-methylphenyl)aniline can be efficiently achieved through modern cross-coupling reactions. The two most prominent and reliable methods are the Suzuki-Miyaura coupling and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[4][5][6][7][8] This approach involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide. For the synthesis of 3-(2-Fluoro-5-methylphenyl)aniline, two convergent pathways are viable.

Diagram: Synthetic Pathways via Suzuki-Miyaura Coupling

Caption: Convergent synthetic routes to the target biarylamine.

Experimental Protocol (Pathway A):

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromoaniline (1.0 eq.), 2-fluoro-5-methylphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is then added.

-

Reaction Execution: The reaction mixture is heated to a temperature of 80-100 °C and stirred vigorously for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.

-

Degassed Solvents: Oxygen can interfere with the catalytic cycle, hence the use of degassed solvents.

Ullmann Condensation Approach

The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-nitrogen bonds.[9][10][11][12] While it traditionally required harsh reaction conditions, modern advancements have introduced milder protocols using ligands to accelerate the catalysis.[9][11]

Diagram: Synthetic Pathway via Ullmann Condensation

Caption: Ullmann condensation for biarylamine synthesis.

Experimental Protocol:

-

Reaction Setup: A mixture of 3-iodoaniline (1.0 eq.), 2-fluoro-5-methylaniline (1.2 eq.), copper(I) iodide (0.1 eq.), a ligand such as L-proline (0.2 eq.), and potassium carbonate (2.0 eq.) is placed in a reaction vessel.

-

Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) is added as the solvent.

-

Reaction Execution: The mixture is heated to 100-120 °C under an inert atmosphere for 24-48 hours, with monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Causality of Experimental Choices:

-

Copper Catalyst: Copper facilitates the oxidative addition and reductive elimination steps necessary for C-N bond formation.

-

Ligand: The ligand (e.g., L-proline) enhances the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.

-

High-Boiling Polar Solvent: DMSO is used to ensure the solubility of the reactants and to achieve the necessary reaction temperature.

Formation of the Hydrochloride Salt

The purified free base, 3-(2-Fluoro-5-methylphenyl)aniline, is dissolved in a suitable anhydrous solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized 3-(2-Fluoro-5-methylphenyl)aniline HCl. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Will provide information on the number of different types of protons and their connectivity. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group will appear as a singlet, and the amine protons may be broad or exchangeable with D₂O.

-

¹³C NMR: Will show the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[13][14] It will show a single resonance for the fluorine atom, with coupling to adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[15][16]

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, which can be used to confirm the molecular formula.

-

Fragmentation Pattern: The presence of a chlorine atom in the hydrochloride salt will result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak (M+), corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[16][17][18]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound.[19][20][21][22]

-

Methodology: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the aromatic rings show strong absorbance.

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Research and Drug Development

The 3-(2-Fluoro-5-methylphenyl)aniline scaffold is of considerable interest to the pharmaceutical and materials science industries.

Medicinal Chemistry

Biaryl structures are considered "privileged scaffolds" in drug discovery, as they are found in numerous therapeutic agents targeting a wide range of diseases.[6][23][24] The aniline moiety itself is a common feature in many drugs, although its potential for metabolic instability is a consideration in drug design.[25]

The introduction of fluorine into drug candidates is a well-established strategy to enhance various properties:[1][2][3][26]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

-

Lipophilicity and Permeability: The strategic placement of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Given these attributes, 3-(2-Fluoro-5-methylphenyl)aniline HCl serves as a valuable building block for the synthesis of novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.

Materials Science

Substituted biarylamines are also precursors to electroactive polymers and organic light-emitting diode (OLED) materials. The specific substitution pattern and the presence of the fluorine atom can tune the electronic and photophysical properties of the resulting materials.

Conclusion

3-(2-Fluoro-5-methylphenyl)aniline hydrochloride is a synthetically accessible and highly versatile chemical entity. Its unique combination of a biarylamine core with fluorine and methyl substituents makes it a compound of high value for researchers in drug discovery and materials science. The synthetic and analytical protocols detailed in this guide provide a solid foundation for the preparation and characterization of this and related molecules, paving the way for further exploration of their scientific and therapeutic potential.

References

-

Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. (2022-06-15). Advanced Synthesis & Catalysis. [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023-08-29). Chemistry LibreTexts. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023-04-13). PubMed Central. [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017-10-18). ResearchGate. [Link]

-

Examples of biaryl structure applications. ResearchGate. [Link]

-

Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... (2019-01-01). ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Halogenated Organic Compounds. (2023-09-01). Spectroscopy Online. [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

-

Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022-01-01). MDPI. [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022-01-04). PubMed Central. [Link]

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025-08-05). ResearchGate. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024-09-16). National Institutes of Health. [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025-08-09). ResearchGate. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

-

Fluorine-Labeled N -Boc- l -proline as a Marker for Solid-State NMR Characterization of Biofunctionalizations on Paper Substrates. ResearchGate. [Link]

-

Expanding chemical space by para-C−H arylation of arenes. (2022-07-08). PubMed Central. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Aniline replacement in drug-like compounds. (2024-01-10). Cresset Group. [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link]

-

Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021-12-16). MDPI. [Link]

-

A few structures of biaryl in pharmaceutical products. ResearchGate. [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021-12-15). ScienceDirect. [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012-07-17). PubMed Central. [Link]

-

2D‐NMR studies of a model for Krytox® fluoropolymers. Scilit. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. Ullmann Reaction | Thermo Fisher Scientific - IN [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. lcms.cz [lcms.cz]

- 23. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. cresset-group.com [cresset-group.com]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-(2-Fluoro-5-methylphenyl)aniline Hydrochloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride in a range of organic solvents. While specific experimental data for this compound is not publicly available, this document leverages established physicochemical principles, data from the parent compound aniline hydrochloride, and standard methodologies to offer a robust predictive and practical guide for researchers, chemists, and formulation scientists. The focus is on the causal relationships between the molecular structure of the solute, the properties of the solvent, and the resulting solubility, providing the necessary tools to approach this challenge systematically.

Introduction: The Critical Role of Solubility

3-(2-Fluoro-5-methylphenyl)aniline hydrochloride is a substituted anilinium salt, a class of compounds frequently encountered as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other high-value specialty chemicals. The solubility of such an intermediate is a critical parameter that dictates its utility across the development lifecycle. From the selection of appropriate reaction media and the design of efficient purification and crystallization processes to the development of final formulations, a thorough understanding of a compound's solubility profile is indispensable.

This guide addresses the solubility of this specific hydrochloride salt by establishing a foundational understanding of the forces that govern the dissolution of ionic compounds in organic media. We will explore the structural features of the target molecule, extrapolate from known data on aniline hydrochloride, and present a gold-standard experimental protocol for accurate solubility determination.

Physicochemical Analysis and Predictive Framework

To predict the solubility of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride, we must first analyze its structure in relation to its parent compound, aniline hydrochloride, and consider the fundamental principles of dissolution.

Molecular Structure Analysis

The molecule consists of a protonated aniline core, forming an anilinium cation, and a chloride anion. This ionic nature is the single most important determinant of its solubility behavior. The dissolution process requires overcoming the strong electrostatic forces within the crystal lattice (lattice energy) and establishing favorable interactions between the ions and the solvent molecules (solvation energy).

Compared to the parent anilinium chloride, the target molecule possesses two key substituents on the phenyl ring:

-

A Fluoro (-F) group: Located at the 2-position, this highly electronegative group acts as a weak electron-withdrawing group and can act as a hydrogen bond acceptor.

-

A Methyl (-CH₃) group: Located at the 5-position, this is a nonpolar, electron-donating group that increases the molecule's lipophilicity and steric bulk.

These substitutions will subtly modulate the charge distribution, crystal packing, and potential for intermolecular interactions compared to aniline hydrochloride, but the overarching solubility characteristics will remain those of an organic salt.

The Theory of "Like Dissolves Like" for Ionic Compounds

The principle of "like dissolves like" dictates that solutes dissolve best in solvents with similar intermolecular forces.[1][2] For an ionic salt like an anilinium chloride, this means:

-

High Polarity is Essential: Only highly polar solvents can effectively stabilize the separated positive (anilinium) and negative (chloride) ions.[3]

-

Hydrogen Bonding is Key: Polar protic solvents (e.g., water, methanol, ethanol), which can donate hydrogen bonds, are exceptionally effective. They can solvate the chloride anion via hydrogen bonding and the anilinium cation through ion-dipole interactions, effectively overcoming the crystal lattice energy.

-

Aprotic Solvents are Less Effective: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) have strong dipoles and can solvate the cation well. However, they are less effective at solvating the small chloride anion, leading to generally lower solubility compared to protic solvents.

-

Nonpolar Solvents are Ineffective: Nonpolar solvents (e.g., hexane, toluene, diethyl ether) lack the necessary polarity to solvate the ions and cannot overcome the lattice energy. Solubility is expected to be negligible.

The diagram below illustrates the logical flow for predicting solubility based on these principles.

Caption: Logical framework for predicting solubility based on solute and solvent properties.

Predicted Solubility Profile

Based on the known properties of aniline hydrochloride and the theoretical framework, we can establish a qualitative prediction for the solubility of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride. Aniline hydrochloride itself is known to be soluble in water, alcohol, and chloroform.[4][5] We anticipate a similar pattern, categorized by solvent class.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Excellent solvation of both the anilinium cation (ion-dipole) and the chloride anion (H-bonding). Most likely to overcome crystal lattice energy effectively. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Good solvation of the anilinium cation via ion-dipole interactions, but poor solvation of the chloride anion. Solubility is limited by the energy required to separate Cl⁻. |

| Halogenated | Dichloromethane (DCM) | Low to Sparingly Soluble | Moderate polarity may allow for some dissolution, but lacks strong H-bonding capabilities. Chloroform is a known solvent for aniline HCl.[5] |

| Ethers | THF, 2-MeTHF | Sparingly Soluble | Lower polarity and inability to solvate the anion effectively will severely limit solubility. |

| Nonpolar | Toluene, Heptane | Insoluble | Insufficient polarity to overcome the strong ionic interactions of the crystal lattice. |

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is required. The equilibrium shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[6][7]

Rationale for the Shake-Flask Method

This method is authoritative because it ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is achieved by using an excess of the solid material and allowing sufficient time for the dissolution process to complete. Kinetic solubility methods, while faster, often overestimate solubility as they rely on precipitation from a supersaturated solution and are highly sensitive to experimental conditions. For foundational data intended for process development, the thermodynamic value is essential.

Step-by-Step Experimental Workflow

The following protocol provides a self-validating system for determining the solubility of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Detailed Protocol:

-

Preparation:

-

To a series of 4 mL glass vials, add an excess amount (e.g., 20-30 mg) of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride. The key is to ensure solid remains visible at the end of the experiment.

-

Accurately pipette a fixed volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials at a consistent speed (e.g., 250 rpm) for a minimum of 24 hours.

-

Self-Validation Insight: For a new compound, it is crucial to establish the time to equilibrium. This can be done by taking samples at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer increases.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the solid to settle.

-

For solvents with fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to ensure a clear supernatant.

-

-

Sampling and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately pass the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean, tared vial. This step is critical to remove any microscopic solid particles.

-

Accurately weigh the filtered sample, then dilute it with a suitable solvent (typically the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

-

Analytical Quantification:

-

The concentration of the diluted sample is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[8]

-

Methodology: A calibration curve must be prepared using standards of known concentrations of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride. The analyte concentration in the experimental sample is calculated by comparing its response to this curve.

-

The final solubility is then calculated back from the dilution factor and expressed in units such as mg/mL or g/L.

-

-

Solid Phase Analysis (Recommended):

-

After the experiment, the remaining solid from the vial should be recovered, dried, and analyzed by a technique like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

-

Trustworthiness Insight: This step validates the experiment by confirming that the compound did not undergo a polymorphic transformation or form a solvate during equilibration, which would yield the solubility of a different solid form.

-

Data Summary and Interpretation

The results from the experimental protocol should be compiled into a clear, concise table for easy comparison and interpretation.

| Solvent | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) | Standard Deviation | Classification |

| Methanol | 32.7 | (Experimental Value) | (± Value) | Freely Soluble |

| Ethanol | 24.6 | (Experimental Value) | (± Value) | Soluble |

| Acetonitrile | 37.5 | (Experimental Value) | (± Value) | Sparingly Soluble |

| Dichloromethane | 9.1 | (Experimental Value) | (± Value) | Slightly Soluble |

| Toluene | 2.4 | (Experimental Value) | (± Value) | Insoluble |

| Heptane | 1.9 | (Experimental Value) | (± Value) | Insoluble |

Solubility classifications are based on USP definitions (e.g., Soluble: 10-33 mg/mL, Sparingly Soluble: 1-10 mg/mL).

The quantitative data will provide a clear picture of the compound's behavior, allowing scientists to select appropriate solvents for chemical reactions (e.g., methanol for high concentration), crystallizations (e.g., an ethanol/toluene mixture for anti-solvent crystallization), or formulation studies.

Conclusion

This guide provides a comprehensive scientific and methodological approach to determining the solubility of 3-(2-Fluoro-5-methylphenyl)aniline hydrochloride. By combining a theoretical understanding of its ionic nature with a robust, gold-standard experimental protocol, researchers can generate the reliable, quantitative data necessary for informed decision-making in process development and pharmaceutical science. The principles and workflows detailed herein are broadly applicable to other organic salts, serving as a foundational template for solubility characterization.

References

- Garuda Chemicals. (n.d.). Aniline Hydrochloride.

-

Portfolio-pplus.com. (2021, October 27). Product: Aniline Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Retrieved from [https://www.researchgate.net/publication/285196811_Experimental_Measurement_and_Modeling_of_Aniline_Hydrochloride_Solubility_in_Water_Methanol_Ethanol_Propan-1-ol_and_Their_Mixed_Systems]([Link]_ Solubility_in_Water_Methanol_Ethanol_Propan-1-ol_and_Their_Mixed_Systems)

-

Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Retrieved from [Link]

-

Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026, January 18). PubChem Compound Summary for CID 112646530, 3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

Bentham Science. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026, January 18). PubChem Compound Summary for CID 81781437, 3-Fluoro-5-(4-fluoro-2-methylphenoxy)aniline. Retrieved from [Link]

-

Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium chloride. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. reddit.com [reddit.com]

- 3. Sodium chloride - Wikipedia [en.wikipedia.org]

- 4. Product: Aniline Hydrochloride [portfolio-pplus.com]

- 5. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. scispace.com [scispace.com]

Purity Analysis of 3-(2-Fluoro-5-methylphenyl)aniline: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Percentage Point

In the landscape of pharmaceutical development, the term 'purity' transcends a simple numerical value. For an intermediate such as 3-(2-Fluoro-5-methylphenyl)aniline, a critical building block in modern therapeutics, its purity profile is the foundational blueprint for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Even seemingly insignificant impurities can alter pharmacological activity, introduce toxicity, or compromise the drug product's shelf life. This guide is crafted not as a rigid set of instructions, but as a holistic framework for developing a robust, scientifically-grounded purity analysis strategy. We will explore the causality behind analytical choices, integrate orthogonal methodologies, and build a self-validating system for impurity control, consistent with the highest standards of scientific integrity and regulatory expectations.

The Strategic Imperative: Understanding the Impurity Universe

A successful purity analysis begins long before a sample is injected. It starts with a deep understanding of the molecule's synthetic heritage. The most probable route to 3-(2-Fluoro-5-methylphenyl)aniline is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This knowledge is our primary tool for predicting the "impurity universe" we must navigate.

Figure 1: Conceptual workflow of the Suzuki-Miyaura synthesis.

This synthetic pathway immediately informs our analytical strategy by predicting the likely classes of impurities:

-

Process-Related Impurities:

-

Unreacted Starting Materials: Residual 3-bromoaniline and (2-fluoro-5-methylphenyl)boronic acid.

-

Homocoupling By-products: Formation of biphenyls from the dimerization of either starting material.[1][2]

-

Protodeboronation By-products: The boronic acid is replaced by a hydrogen atom.

-

Catalyst Residues: Trace amounts of palladium or other metals used in the coupling.[3]

-

-

Degradation Products: Anilines are susceptible to oxidation, which can lead to colored impurities over time, especially when exposed to air and light.

-

Residual Solvents: Solvents used during the reaction and purification steps (e.g., toluene, ethanol, ethyl acetate).

The International Council for Harmonisation (ICH) Q3A(R2) guideline mandates the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, making their detection and quantification a regulatory necessity.[4][5][6][7][8]

The Core Methodology: High-Performance Liquid Chromatography (HPLC)

For a non-volatile, UV-active molecule like 3-(2-Fluoro-5-methylphenyl)aniline, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed workhorse for purity assessment.

Causality Behind the Method Design

-

Why a C18 Column? The octadecyl (C18) stationary phase provides a highly hydrophobic environment. This is ideal for retaining the aromatic rings of the target molecule and its structurally similar impurities through hydrophobic interactions. The long alkyl chains offer high surface area and resolving power, enabling the separation of closely related compounds.

-

Why a Buffered Mobile Phase? The aniline functional group has a pKa of approximately 4-5. A buffered mobile phase (e.g., using formate or phosphate at a pH of ~3) ensures that the amine is consistently protonated. This prevents peak tailing and shifting retention times, leading to a more robust and reproducible method.

-

Why Gradient Elution? The potential impurities span a range of polarities. A gradient elution, which starts with a higher percentage of aqueous mobile phase and gradually increases the organic solvent (e.g., acetonitrile), is essential. This allows for the effective elution of both more polar impurities (which elute early) and more non-polar, strongly retained impurities like homocoupling by-products (which elute late).

-

Why a Photodiode Array (PDA) Detector? While a simple UV detector set at a single wavelength (e.g., 254 nm) can quantify impurities, a PDA detector is vastly superior for a development setting. It captures the entire UV-Vis spectrum for every point in the chromatogram. This allows for:

-

Peak Purity Analysis: Comparing spectra across a single peak can detect co-eluting impurities.

-

Impurity Identification Clues: The UV spectrum can help classify an unknown impurity (e.g., confirming it has a similar chromophore to the parent compound).

-

Experimental Protocol: HPLC Purity and Related Substances

-

Instrumentation:

-

UPLC/HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.

-

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 254 nm (with PDA scan from 200-400 nm).

-

Injection Volume: 2 µL.

-

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 20 10.0 95 12.0 95 12.1 20 | 15.0 | 20 |

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of 3-(2-Fluoro-5-methylphenyl)aniline into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a concentration of 0.5 mg/mL.

-

Data Presentation: Sample Purity Profile

| Component | Retention Time (min) | Area % | ICH Limit |

| Impurity 1 (Starting Material) | 3.2 | 0.08% | Identification: ≥0.10% |

| 3-(2-Fluoro-5-methylphenyl)aniline | 5.8 | 99.75% | N/A |

| Impurity 2 (Unknown) | 6.5 | 0.04% | Reporting: ≥0.05% |

| Impurity 3 (By-product) | 8.1 | 0.13% | Qualification: ≥0.15% |

| Total Impurities | N/A | 0.25% | N/A |

Orthogonal Techniques: Building a Self-Validating System

Relying on a single analytical technique is insufficient. Orthogonal methods, which separate compounds based on different chemical principles, are essential for a comprehensive and trustworthy purity assessment.

Gas Chromatography (GC) for Volatiles and Residual Solvents

-

Causality: HPLC is blind to highly volatile compounds that do not retain on the column. Gas chromatography, which separates based on boiling point and polarity in the gas phase, is the ideal orthogonal technique. It is the gold standard for analyzing residual solvents as mandated by ICH Q3C.

-

Methodology: Headspace GC with a Flame Ionization Detector (FID) is typically used. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This avoids injecting non-volatile components that would contaminate the system.

Mass Spectrometry (MS) for Impurity Identification

-

Causality: While HPLC-PDA provides retention time and UV spectra, it does not give the molecular weight, which is a critical piece of information for identifying an unknown impurity. Coupling the HPLC to a mass spectrometer (LC-MS) provides this data.

-

Methodology: High-Resolution Mass Spectrometry (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is particularly powerful. It can measure the mass of an impurity with extreme accuracy (e.g., to four decimal places), allowing for the determination of its elemental formula.

Figure 2: An integrated workflow for comprehensive purity analysis.

Quantitative NMR (qNMR) for Absolute Purity

-

Causality: Chromatographic methods determine relative purity (area %). They cannot distinguish between the main compound and, for example, water or inorganic salts. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity or assay of a substance.[9][10][11][12][13][14][15][16][17] The signal intensity in NMR is directly proportional to the number of nuclei, requiring no calibration curve for the analyte itself.[9][15]

-

Methodology: A known mass of the sample is dissolved with a known mass of a certified internal standard (a stable compound with non-overlapping peaks). By comparing the integrals of specific, well-resolved peaks from the analyte and the standard, the exact concentration and thus the purity of the analyte can be calculated with high precision. This technique is invaluable for qualifying in-house reference standards.[12][14]

Conclusion: A Unified Strategy for Quality Assurance

The purity analysis of 3-(2-Fluoro-5-methylphenyl)aniline is not a single experiment but a strategic, multi-pronged investigation. It begins with a theoretical assessment of potential impurities based on the synthesis and is executed through a primary HPLC separation method. This core method is then supported and validated by orthogonal techniques: GC for volatiles, LC-MS for structural elucidation of unknowns, and qNMR for an absolute measure of purity. This integrated approach creates a self-validating system that ensures not only that a purity specification is met, but that the impurity profile is thoroughly understood and controlled, guaranteeing the quality and safety of this vital pharmaceutical intermediate.

References

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed, National Center for Biotechnology Information.[Link]

-

3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline. PubChem, National Center for Biotechnology Information.[Link]

-

3-Fluoro-5-(5-methylfuran-2-yl)aniline. PubChem, National Center for Biotechnology Information.[Link]

-

3-Fluoro-5-(4-fluoro-2-methylphenoxy)aniline. PubChem, National Center for Biotechnology Information.[Link]

-

Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. PrepChem.com.[Link]

-

NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.[Link]

-

Impurities formed during the Suzuki−Miyaura coupling. ResearchGate.[Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation.[Link]

-

Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed, National Center for Biotechnology Information.[Link]

-

method 8131 aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency.[Link]

-

Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate.[Link]

-

Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.[Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation.[Link]

-

Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.[Link]

-

What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.[Link]

- Synthesis method of m-fluoroaniline.

-

Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.[Link]

-

Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate.[Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.[Link]

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc.[Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

-

Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed, National Center for Biotechnology Information.[Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health.[Link]

-

A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.[Link]

-

Hyma Synthesis Pvt. Ltd. Hyma Synthesis.[Link]

-

Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry.[Link]

-

Impurity guidelines in drug development under ICH Q3. AMSbiopharma.[Link]

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.[Link]

-

Analysis of aromatic amines by high-performance liquid chromatography. ResearchGate.[Link]

-

Quantitative NMR (qNMR). University of Illinois Chicago.[Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.[Link]

-

ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.[Link]

-

ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. books.rsc.org [books.rsc.org]

- 4. database.ich.org [database.ich.org]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. jpionline.org [jpionline.org]

- 7. m.youtube.com [m.youtube.com]

- 8. ikev.org [ikev.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. researchgate.net [researchgate.net]

- 14. resolvemass.ca [resolvemass.ca]

- 15. emerypharma.com [emerypharma.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

An In-Depth Technical Guide to the Safe Handling of 3-(2-Fluoro-5-methylphenyl)aniline HCl in a Research Setting

Compound Profile and Inferred Hazard Synopsis

3-(2-Fluoro-5-methylphenyl)aniline HCl belongs to the aromatic amine class. The core aniline structure is known for its systemic toxicity, and the substitutions on the phenyl rings (a fluoro group and a methyl group) may modulate its reactivity, absorption, and metabolic profile. The hydrochloride salt form generally increases water solubility compared to the free base, which can influence its absorption pathways.

Based on extensive data on analogous compounds, a researcher must assume this compound presents the following primary hazards[1][2][3]:

-

High Acute Toxicity: Presumed to be toxic if swallowed, inhaled, or absorbed through the skin[1][3][4].

-

Methemoglobinemia Induction: A critical and hallmark hazard of anilines. Absorption can lead to the oxidation of iron in hemoglobin, rendering it incapable of transporting oxygen[5][6][7]. This can cause cyanosis (blueish skin), headache, dizziness, and in severe cases, coma and death[5][6].

-

Suspected Carcinogen and Mutagen: Aniline and several of its derivatives are classified as suspected human carcinogens (IARC Group 2B) and are suspected of causing genetic defects[1][3][8].

-

Target Organ Damage: Prolonged or repeated exposure is known to cause damage to organs, particularly the blood, liver, and spleen[1][5].

-

Serious Eye Damage: As a hydrochloride salt and an amine, it is expected to be corrosive or severely irritating to the eyes[1][3][4].

Physicochemical Properties & Implications for Laboratory Handling

While specific experimental data for 3-(2-Fluoro-5-methylphenyl)aniline HCl is unavailable, the following table outlines expected properties based on its structure and data from similar compounds like 2-Fluoroaniline and Aniline HCl.

| Property | Expected Value/Characteristic | Causality & Handling Implication |

| Appearance | White to off-white or tan solid. | As a solid, the primary inhalation risk comes from fine dust. Weighing and transfer operations must be conducted in a manner that prevents aerosolization. |

| Molecular Formula | C₁₃H₁₃ClFN • HCl | N/A |

| Molecular Weight | ~253.7 g/mol | N/A |

| Solubility | Expected to be soluble in water, methanol, and DMSO. | High solubility in common lab solvents increases the risk of dermal absorption. Spills can spread quickly and require appropriate cleanup materials. |

| Volatility | Low (as a salt). | The risk of inhaling significant vapor concentrations at room temperature is low. However, heating the compound will increase this risk. |

| Hygroscopicity | Likely hygroscopic. | The compound may absorb moisture from the air, which can affect its stability and weighing accuracy. Store in a desiccator. |

Core Toxicological Assessment & Mechanistic Insights

The primary mechanism of aniline toxicity is metabolic activation. In the body, aniline is oxidized to phenylhydroxylamine and nitrosobenzene. These metabolites are potent oxidants that trigger the conversion of hemoglobin to methemoglobin (MetHb).

The presence of a fluorine atom on the phenyl ring can have complex effects. Electron-withdrawing groups like fluorine can sometimes increase the electrophilicity of metabolic intermediates, potentially enhancing their reactivity with biological macromolecules. Therefore, it is prudent to assume the toxicity of this fluorinated analogue is at least comparable to, if not greater than, that of aniline itself.

All work with this compound must be guided by the principle of minimizing exposure to the lowest reasonably achievable level[9]. Assume any mixture containing this compound is more toxic than its most toxic component[9].

Strategic Risk Mitigation & Laboratory Protocols

A multi-layered approach to risk mitigation is mandatory. This involves a combination of engineering controls, personal protective equipment, and strict procedural adherence.

Engineering Controls & Personal Workspace

-

Chemical Fume Hood: All manipulations of 3-(2-Fluoro-5-methylphenyl)aniline HCl, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood[10][11]. This is the primary barrier to prevent inhalation of dust or aerosols.

-

Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions[11].

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly[11].

Personal Protective Equipment (PPE) Selection & Justification

Standard laboratory attire (long pants, closed-toe shoes) is a baseline requirement.

-

Hand Protection: Use double-gloving. Wear two pairs of nitrile gloves. The outer glove should be removed and replaced immediately upon any sign of contamination. Nitrile provides good protection against incidental splashes of acids and organic solvents[12].

-

Eye Protection: Chemical safety goggles with side shields are mandatory at all times[10][12]. Regular eyeglasses are insufficient.

-

Body Protection: A fully buttoned laboratory coat must be worn[10][12]. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

-

Respiratory Protection: Not typically required if all work is conducted within a fume hood. If a situation arises where the fume hood is not available or fails, a respirator with an organic vapor/acid gas cartridge would be necessary for emergency response.

Experimental Workflow: Weighing and Solution Preparation

The following diagram outlines the mandatory workflow for preparing a solution from the solid compound.

Caption: Workflow for safely weighing and dissolving the solid HCl salt.

Spill Management Protocol

In the event of a spill, remain calm and execute the following procedure:

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.

-

Isolate: Restrict access to the spill area.

-

Assess: Evaluate the spill size and personal risk. Do not attempt to clean a large spill without proper training and equipment.

-

Cleanup (Small Spill inside Fume Hood):

-

Ensure appropriate PPE is worn.

-

Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

-

For a solid spill, gently sweep the material into a dustpan. Avoid creating dust.

-

For a liquid spill, once absorbed, carefully scoop the material into a designated hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Reactivity & Incompatibility

-

Strong Oxidizers: Avoid contact with strong oxidizing agents, which can lead to violent reactions.

-

Strong Bases: Contact with strong bases will liberate the aniline free base, which is more volatile and may have different solubility and toxicity characteristics.

-

Acids & Anhydrides: While it is an HCl salt, further reactions with strong acids or acid anhydrides are possible and should be evaluated on a case-by-case basis[11].

Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials[13][14].

References

-

Safety Data Sheet: Aniline. Carl ROTH. [Link]

-

3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline. PubChem, National Center for Biotechnology Information. [Link]

-

3-Fluoro-5-(5-methylfuran-2-yl)aniline. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: Aniline hydrochloride. Carl ROTH. [Link]

-

Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]

-

Aniline | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

-

Safety Data Sheet: Aniline. Carl ROTH (UK Version). [Link]

-

Safety Data Sheet: Aniline. Penta Chemicals. [Link]

-

Aniline: general information. GOV.UK. [Link]

-

Safety Data Sheet: Aniline hydrochloride. Penta Chemicals. [Link]

-

Aniline. U.S. Environmental Protection Agency (EPA). [Link]

-

Working with Chemicals. Prudent Practices in the Laboratory, National Academies Press (US). [Link]

-

Chemical Storage. University of Wisconsin–Madison, Environment, Health & Safety. [Link]

-

Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. carlroth.com [carlroth.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. nj.gov [nj.gov]

- 6. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 7. gov.uk [gov.uk]

- 8. epa.gov [epa.gov]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 11. fishersci.com [fishersci.com]

- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 13. globalresearchchem.com [globalresearchchem.com]

- 14. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Aniline Derivatives

Abstract

This technical guide provides a comprehensive exploration of Thermogravimetric Analysis (TGA) as a critical tool for characterizing the thermal stability and decomposition profiles of aniline and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to delve into the causal relationships between molecular structure, substituent effects, and thermal behavior. We will examine the theoretical underpinnings of thermal stability, present detailed experimental workflows for generating high-fidelity data, and provide a framework for interpreting the resulting thermograms. This guide emphasizes a self-validating approach to methodology, ensuring that the data generated is both accurate and reproducible.

The Foundational Role of TGA in Characterizing Aniline Derivatives

Aniline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, polymers, and dyes. Their thermal stability is a critical parameter that dictates storage conditions, shelf-life, processing parameters, and degradation pathways.[1] Thermogravimetric Analysis (TGA) is an essential technique that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This provides quantitative insights into:

-

Thermal Stability: Determining the temperature at which a compound begins to degrade.

-

Decomposition Kinetics: Understanding the rate and mechanism of degradation.

-

Compositional Analysis: Quantifying volatile components, such as water or solvents, and identifying the composition of multi-component systems.[3]

-

Predictive Lifetime Studies: Estimating the long-term stability of materials under specific temperature conditions.[4]

For drug development professionals, this data is invaluable. An unexpected thermal lability can compromise the efficacy and safety of an active pharmaceutical ingredient (API), while a thorough understanding of a material's thermal profile can accelerate formulation development and ensure product robustness.

The Interplay of Molecular Structure and Thermal Stability

The thermal stability of an aniline derivative is not an arbitrary value; it is intrinsically linked to its molecular architecture. The nature, position (ortho, meta, para), and electronic properties of substituents on the aromatic ring dictate the strength of the molecular bonds and the favorability of various decomposition pathways.

Electronic Effects: The Influence of Substituents

Substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their impact on the electron density of the aromatic ring and the C-N bond is a primary determinant of thermal stability.

-

Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃) and alkoxy (-OCH₃) donate electron density to the aromatic ring. This can increase the strength of the C-N bond, thereby enhancing thermal stability. Studies on triazine derivatives incorporating substituted amines have suggested that electron-donating groups lead to enhanced stability.[5]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens (-Cl, -Br) pull electron density away from the ring. This can weaken the C-N bond and create energetically favorable pathways for decomposition, often leading to lower thermal stability. For instance, studies on anilinium iodide salts have shown that electron-withdrawing aryl substituents promote thermal degradation.

Positional Isomerism: The "Ortho Effect" and Steric Hindrance

The position of a substituent is as critical as its electronic nature. Ortho-substituted anilines often exhibit unique behavior due to steric hindrance and the potential for intramolecular interactions (e.g., hydrogen bonding). This "ortho effect" can destabilize the molecule or its conjugate acid, influencing its reactivity and, by extension, its decomposition pathway in ways not predicted by electronic effects alone.[6] Comparative studies on various isomers, such as aminobenzoic acids, have demonstrated significant differences in thermal stability and decomposition mechanisms based solely on the substituent's position.[7] For example, 4-aminosalicylic acid is known to be less stable and more prone to decarboxylation than its 5-aminosalicylic acid isomer.[7]

A Self-Validating TGA Protocol for Aniline Derivatives

The following protocol is designed to generate high-quality, reproducible TGA data. The causality behind each step is explained to empower the scientist to adapt the method for specific derivatives while maintaining data integrity. This protocol is aligned with principles outlined in standards such as ASTM E1131.

Instrumentation and Calibration

-

Instrument: A calibrated thermogravimetric analyzer with a sensitive microbalance and a furnace capable of precise temperature programming.

-

Calibration: Regularly calibrate the instrument's temperature and mass signals using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss). This is a non-negotiable step for ensuring data accuracy and inter-lab comparability.

Experimental Workflow: A Step-by-Step Guide

-

Sample Preparation (The Source of Truth):

-

Action: Use 2-10 mg of a homogenous, dry sample. The sample should be representative of the bulk material.

-

Causality: A small sample mass minimizes thermal gradients within the sample, ensuring that the measured temperature accurately reflects the temperature at which decomposition occurs. Inconsistent sample preparation is a primary source of experimental error.

-

-

Crucible Selection:

-

Action: Use an inert crucible, typically alumina or platinum.

-

Causality: The crucible must not react with the sample or its decomposition products at elevated temperatures.

-

-

Atmosphere Control (Defining the Reaction Environment):

-

Action: Purge the furnace with an inert gas (typically nitrogen or argon) at a consistent flow rate (e.g., 20-50 mL/min) for at least 30 minutes before the experiment and throughout the run.

-

Causality: An inert atmosphere prevents oxidative decomposition, allowing for the study of the material's intrinsic thermal stability. For studying oxidative stability, a switch to a reactive gas like air or oxygen can be programmed.

-

-

Heating Program (Probing the Thermal Limits):

-

Action:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30-40 °C).

-

Ramp the temperature at a linear heating rate, typically 10 °C/min or 20 °C/min, to a final temperature well above the final decomposition event (e.g., 600-800 °C).

-

-

Causality: A linear heating rate provides a clear relationship between temperature and mass loss.[8] Slower heating rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values. Using a consistent heating rate is crucial for comparing different samples.

-

-

Data Acquisition:

-

Action: Record the sample mass, sample temperature, and time throughout the experiment.

-

Causality: This creates the fundamental dataset for generating the TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

-

Advanced Applications and Hyphenated Techniques

To gain deeper insight into decomposition mechanisms, TGA can be coupled with other analytical techniques for Evolved Gas Analysis (EGA).

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): As the sample decomposes, the evolved gases are passed through a heated gas cell in an FTIR spectrometer. This allows for the real-time identification of gaseous products containing specific functional groups (e.g., CO₂, H₂O, HCl, NO₂), providing direct evidence of the decomposition pathway.

-

TGA-MS (Mass Spectrometry): The evolved gases are introduced into a mass spectrometer, which separates and detects the gaseous products based on their mass-to-charge ratio. This is a highly sensitive technique for identifying the molecular weight of the fragments being evolved at each stage of decomposition.

These hyphenated techniques transform TGA from a quantitative tool for mass loss into a qualitative tool for mechanistic investigation, which is indispensable for forced degradation studies in pharmaceutical development.

Conclusion: From Data to Decision

Thermogravimetric Analysis is a powerful and essential technique in the toolkit of any scientist working with aniline derivatives. By moving beyond a "black-box" approach and understanding the fundamental links between molecular structure, experimental parameters, and the resulting data, researchers can unlock a wealth of information. A methodologically sound, self-validating TGA protocol provides not just a thermogram, but a reliable fingerprint of a material's thermal behavior. This enables informed decisions regarding a compound's stability, guides the development of robust formulations, and ultimately contributes to the creation of safer and more effective products.

References

-

ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

-

TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Retrieved from [Link]

-

Grokipedia. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]

-

AKJournals. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. Retrieved from [Link]

-

AKJournals. (2002). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 69(1), 163-173. Retrieved from [Link]

-

OmicsOnline. (2016). Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. Pharmaceutica Analytica Acta, 7(7). Retrieved from [Link]

-